molecular formula C21H12F3N5OS3 B11522033 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 309745-18-4

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11522033
CAS No.: 309745-18-4
M. Wt: 503.5 g/mol
InChI Key: VVQLRPXJSJUOME-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a thiophene ring, and a thiadiazole ring

Preparation Methods

The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cyclization reaction.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed through a reaction involving the appropriate precursors.

    Coupling Reactions: The final compound is obtained by coupling the intermediates under specific reaction conditions, such as the use of catalysts and solvents.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

309745-18-4

Molecular Formula

C21H12F3N5OS3

Molecular Weight

503.5 g/mol

IUPAC Name

2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C21H12F3N5OS3/c22-21(23,24)14-9-15(16-7-4-8-31-16)26-19(13(14)10-25)32-11-17(30)27-20-29-28-18(33-20)12-5-2-1-3-6-12/h1-9H,11H2,(H,27,29,30)

InChI Key

VVQLRPXJSJUOME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=C(C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C#N

Origin of Product

United States

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